molecular formula C54H66N4O10 B1675921 Phenylmethyl ester

Phenylmethyl ester

Cat. No.: B1675921
M. Wt: 931.1 g/mol
InChI Key: LDECUSDQMXVUMP-UHFFFAOYSA-N
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Description

MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the ATPase activity of HSP70 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MAL3-101 is synthesized through a series of chemical reactions involving dihydropyrimidine analogs. The synthetic route typically involves the formation of the pyrimidinone core, followed by the addition of various substituents through multicomponent and cascade reactions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for MAL3-101 are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production involves standard organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

MAL3-101 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MAL3-101 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO .

Major Products

The major products formed from the reactions of MAL3-101 depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with altered functional groups, which can affect the compound’s biological activity .

Scientific Research Applications

MAL3-101 has been extensively studied for its applications in various fields:

Mechanism of Action

MAL3-101 exerts its effects by inhibiting the ATPase activity of HSP70. This inhibition disrupts the interaction between HSP70 and its co-chaperone Hsp40, leading to the accumulation of misfolded proteins and triggering cellular stress responses. The compound induces the unfolded protein response (UPR) through PERK signaling, which can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MAL3-101

MAL3-101 is unique due to its potent inhibition of HSP70 ATPase activity and its ability to induce apoptosis in various cancer cell lines. Its specific interaction with Hsp40 and the resulting cellular stress responses make it a valuable tool for studying protein homeostasis and developing new cancer therapies .

Properties

IUPAC Name

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDECUSDQMXVUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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